(2-Amino-9H-fluoren-9-yl)methanol

説明

“(2-Amino-9H-fluoren-9-yl)methanol” is a chemical compound with the CAS Number: 162021-14-9 and a molecular weight of 211.26 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C . The compound is solid in physical form .

Molecular Structure Analysis

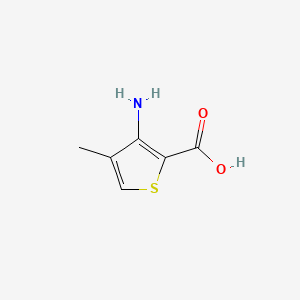

The molecular structure of “(2-Amino-9H-fluoren-9-yl)methanol” can be represented by the InChI code: 1S/C14H13NO/c15-9-5-6-12-10-3-1-2-4-11 (10)14 (8-16)13 (12)7-9/h1-7,14,16H,8,15H2 . The 3D structure of the molecule can be viewed using specific software .

Physical And Chemical Properties Analysis

“(2-Amino-9H-fluoren-9-yl)methanol” is a solid compound with a molecular weight of 211.26 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .

科学的研究の応用

1. Coordination Chemistry

In coordination chemistry, (2-Amino-9H-fluoren-9-yl)methanol derivatives show potential. For instance, a study involving bis(2-{[(9H-fluoren-2-yl)methylidene]amino}phenolato-κ2 N,O)zinc methanol disolvate reveals its coordination with zinc atoms in a tetrahedral geometry. This compound's structure involves hydrogen bonds linking complex molecules to methanol solvent molecules, highlighting its role in forming stable metal complexes (Kim et al., 2012).

2. Photoreactive Properties

The photoreactive properties of fluorenyl derivatives, closely related to (2-Amino-9H-fluoren-9-yl)methanol, have been explored. Research shows that these derivatives undergo transformations under specific conditions, such as low temperature or strong acid, leading to the formation of different cations or radicals. This is significant in understanding the photochemical behavior of fluorenyl compounds (Mladenova et al., 2001).

3. Material Science and Polymer Chemistry

In material science, (2-Amino-9H-fluoren-9-yl)methanol-related compounds contribute to the development of novel materials. For example, studies have synthesized polyelectrolytes based on polyfluorene, which are soluble in polar solvents like methanol and have applications in electroluminescent devices. These polymers exhibit unique electrochemical and photophysical properties, making them suitable for use in light-emitting diodes (Huang et al., 2004).

4. Organic Synthesis and Reaction Mechanisms

The molecule also plays a role in organic synthesis and reaction mechanisms. Research involving substituted fluorenyl cations, which are generated from fluorenyl alcohols, indicates interesting pathways in organic reactions. The study of these cations provides insights into the mechanisms of intramolecular hydride migration and the stability of these compounds under various conditions (Mladenova et al., 2001).

5. Antimicrobial and Antioxidant Applications

Another area of interest is the antimicrobial and antioxidant properties of fluorenyl derivatives. Studies show that fluorene-2-yl keto-oxiranes possess significant antimicrobial and antioxidant activities, indicating potential applications in pharmaceuticals and healthcare products (Thirunarayanan & Vanangamudi, 2011).

特性

IUPAC Name |

(2-amino-9H-fluoren-9-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c15-9-5-6-12-10-3-1-2-4-11(10)14(8-16)13(12)7-9/h1-7,14,16H,8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEYUWQQBFAPGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570242 | |

| Record name | (2-Amino-9H-fluoren-9-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-9H-fluoren-9-yl)methanol | |

CAS RN |

162021-14-9 | |

| Record name | (2-Amino-9H-fluoren-9-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1283534.png)

![4-[(4-Fluorophenyl)thio]butan-2-one](/img/structure/B1283539.png)

![4-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283553.png)